molecular formula C22H16F3NO2 B2842840 N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide CAS No. 330190-01-7

N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide

Cat. No. B2842840
M. Wt: 383.37
InChI Key: MSFPPLOSUJCAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide, also known as BTF, is a small molecule inhibitor that has gained attention in recent years for its potential use in scientific research. BTF has shown promising results in inhibiting various cellular processes and has been studied for its potential use in cancer treatment and other disease therapies.

Scientific Research Applications

Chemoselective N-benzoylation

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates demonstrates an application in synthesizing compounds of biological interest. This process is significant for the targeted synthesis of benzamide derivatives with potential biological activities, as explored in the study by Singh et al. (2017). The products, N-(2-hydroxyphenyl)benzamides, were characterized by analytical and spectral data, highlighting the method's efficiency and specificity for producing compounds with desirable biological properties (Singh, Lakhan, & G. S. Singh, 2017).

Antipathogenic Activity

The synthesis and characterization of thiourea derivatives, including benzamide structures, have shown significant antipathogenic activity, especially against strains known for biofilm growth such as Pseudomonas aeruginosa and Staphylococcus aureus. This research by Limban et al. (2011) underlines the potential of benzamide derivatives in developing new antimicrobial agents with antibiofilm properties, indicating a promising application in combating resistant bacterial infections (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Drug Design

The discovery and evaluation of benzamide derivatives as histone deacetylase (HDAC) inhibitors present an application in anticancer drug design. Zhou et al. (2008) described the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound showing promise as an anticancer drug due to its selective inhibition of HDACs and the induction of cancer cell apoptosis (Zhou et al., 2008).

Material Science Applications

In material science, the synthesis and characterization of polyimides incorporating trifluoromethyl-substituted benzene in the side chain reveal applications in developing new materials with desirable properties such as good solubility in organic solvents and thermal stability. This research by Liu et al. (2002) contributes to the advancement of materials with potential applications in various industrial sectors (Liu et al., 2002).

Novel Synthesis Methods

The research on controlled radical polymerization of an acrylamide containing L-phenylalanine moiety via RAFT, as studied by Mori et al. (2005), showcases an application in polymer science for synthesizing homopolymers with controlled molecular weight and polydispersity. This method opens up new possibilities for designing polymers with specific properties and functionalities (Mori, Sutoh, & Endo, 2005).

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3NO2/c1-14-10-11-19(18(12-14)20(27)15-6-3-2-4-7-15)26-21(28)16-8-5-9-17(13-16)22(23,24)25/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFPPLOSUJCAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide

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